N-Methyl carvedilol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

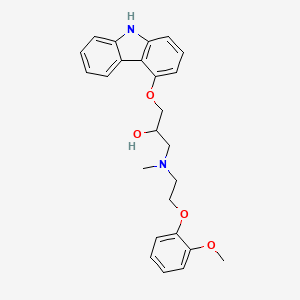

N-Methyl carvedilol is a derivative of carvedilol, a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties. Carvedilol is widely used in the treatment of cardiovascular diseases such as hypertension, heart failure, and myocardial infarction. This compound retains the core structure of carvedilol but includes a methyl group attached to the nitrogen atom, potentially altering its pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl carvedilol typically involves the methylation of carvedilol. One common method is the reaction of carvedilol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl carvedilol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it back to carvedilol.

Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Carvedilol.

Substitution: Various N-alkyl or N-aryl carvedilol derivatives.

Aplicaciones Científicas De Investigación

Cardiovascular Therapy

N-Methyl carvedilol retains the pharmacological properties of carvedilol, which is primarily used in treating hypertension and heart failure. Carvedilol acts as a non-selective beta-adrenergic antagonist and alpha-1 blocker, providing vasodilation and reducing cardiac workload. Studies have shown that carvedilol enhances cardiac function by improving ejection fraction in heart failure patients . The potential for this compound to exhibit similar effects suggests its utility in managing cardiovascular diseases.

Photopharmacology

Recent advancements have introduced a caged version of carvedilol for photopharmacological applications, which allows for precise control over drug release using light. This approach enables researchers to modulate physiological responses in real-time, enhancing the therapeutic potential of beta-blockers like carvedilol . The ability to activate or deactivate drug effects through light exposure could lead to innovative treatments that minimize side effects while maximizing efficacy.

Mechanistic Insights

This compound's mechanism involves modulation of adrenergic pathways. Research indicates that carvedilol activates myofilament signaling circuits that enhance cardiac contractility without increasing intracellular calcium levels, a crucial aspect for heart failure management . This suggests that this compound may similarly engage these pathways, providing therapeutic benefits.

Retinal Degeneration

A notable study demonstrated that carvedilol could ameliorate visual motor response deficits in zebrafish models of retinal degeneration. This research highlights the potential repurposing of carvedilol (and by extension, this compound) for treating conditions like retinitis pigmentosa, where oxidative stress plays a significant role . The findings suggest that this compound could be investigated for neuroprotective properties in retinal health.

Cardiac Arrhythmias

Another study focused on novel carvedilol analogs indicated their effectiveness in suppressing arrhythmias associated with heart failure. The unique properties of these analogs point to the potential for this compound to be developed as a treatment option for patients experiencing arrhythmias due to heart failure .

Data Summary Table

Mecanismo De Acción

N-Methyl carvedilol exerts its effects by blocking beta-adrenergic receptors, which reduces heart rate and myocardial contractility, leading to decreased blood pressure. It also blocks alpha-1 adrenergic receptors, causing vasodilation and further reducing blood pressure. The addition of the methyl group may influence its binding affinity and selectivity for these receptors .

Comparación Con Compuestos Similares

Similar Compounds

Carvedilol: The parent compound, widely used in cardiovascular therapy.

Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.

Propranolol: A non-selective beta-adrenergic antagonist with different pharmacokinetic properties.

Uniqueness

N-Methyl carvedilol is unique due to the presence of the methyl group on the nitrogen atom, which may alter its pharmacokinetic and pharmacodynamic profile. This modification can potentially lead to differences in efficacy, side effects, and receptor selectivity compared to other beta-blockers .

Propiedades

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-27(14-15-30-23-12-6-5-11-22(23)29-2)16-18(28)17-31-24-13-7-10-21-25(24)19-8-3-4-9-20(19)26-21/h3-13,18,26,28H,14-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYAQEVCUAUADP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72956-35-5 |

Source

|

| Record name | N-Methyl carvedilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL CARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXY9A338PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.